molecular formula C23H22FN3O3 B10996937 N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide

Katalognummer: B10996937
Molekulargewicht: 407.4 g/mol
InChI-Schlüssel: KOULSOZCIXAJRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide features a pyrido[4,3-b]indole core substituted with a fluorine atom at position 8, linked via a 4-oxobutanamide chain to a 3-acetylphenyl group.

Eigenschaften

Molekularformel

C23H22FN3O3

Molekulargewicht

407.4 g/mol

IUPAC-Name

N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C23H22FN3O3/c1-14(28)15-3-2-4-17(11-15)25-22(29)7-8-23(30)27-10-9-21-19(13-27)18-12-16(24)5-6-20(18)26-21/h2-6,11-12,26H,7-10,13H2,1H3,(H,25,29)

InChI-Schlüssel

KOULSOZCIXAJRD-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)N2CCC3=C(C2)C4=C(N3)C=CC(=C4)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Directed Ortho-Lithiation and Cyclization

The 8-fluoro-pyridoindole moiety is synthesized via a directed ortho-lithiation strategy. Starting with 2-(3-fluorophenyl)ethylamine (27 ), acylation with pivaloyl chloride yields pivaloylamide 28 , which undergoes lithiation at −78°C in tetrahydrofuran (THF) to prevent aryne formation. Subsequent treatment with dimethylformamide (DMF) introduces a formyl group, forming aldehyde 29 . Acidic cyclization of 29 eliminates the pivaloyl protecting group, yielding 8-fluoro-3,4-dihydroisoquinoline (23 ) as a hydrochloride hydrate.

Key Reaction Conditions

  • Solvent: THF for lithiation, aqueous HCl for cyclization.

  • Temperature: −78°C for lithiation, room temperature for cyclization.

  • Yield: ~70–80% after purification.

Reduction to Tetrahydro-Pyridoindole

The dihydroisoquinoline intermediate (23 ) is reduced to the tetrahydro-pyridoindole using hydrogenation agents such as lithium aluminium hydride (LiAlH4). This step saturates the double bond while preserving the fluorine substituent.

Optimization Insight

  • Use of LiAlH4 minimizes byproducts like 4-hydroxypiperidine.

  • Molar ratio of LiAlH4 to substrate: 2:1 ensures complete reduction.

Preparation of the N-(3-Acetylphenyl)-4-Oxobutanamide Segment

Acetoacetylation of 3-Aminoacetophenone

The butanamide side chain is synthesized by reacting 3-aminoacetophenone with ethyl acetoacetate under reflux in benzene. This forms N-(3-acetylphenyl)-3-oxobutanamide, which is subsequently oxidized to the 4-oxobutanamide derivative using Jones reagent (CrO3/H2SO4).

Reaction Parameters

  • Solvent: Benzene for acetoacetylation, acetone for oxidation.

  • Temperature: 80°C for acetoacetylation, 0–5°C for oxidation.

  • Yield: 85–90% for acetoacetylation, 75% for oxidation.

Coupling of Pyridoindole and Butanamide Moieties

Amide Bond Formation

The tetrahydro-pyridoindole amine is coupled with the 4-oxobutanamide carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt). Activation of the carboxylic acid precedes nucleophilic attack by the pyridoindole’s secondary amine.

Optimized Conditions

  • Coupling reagent: EDC (1.2 equiv), HOBt (1.1 equiv).

  • Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Yield: 65–75% after column chromatography.

Alternative Alkylation Strategies

A patent-pending method employs alkylation of the pyridoindole nitrogen with 4-bromo-4-oxobutanamide. This one-step reaction avoids carbodiimide reagents but requires stringent anhydrous conditions.

Comparative Data

MethodReagentsSolventYield (%)
CarbodiimideEDC/HOBtDCM65–75
Alkylation4-Bromo derivativeTHF55–60

Characterization and Analytical Validation

Spectroscopic Analysis

  • NMR : 1H^1H NMR (400 MHz, CDCl3) shows distinct peaks for the acetylphenyl group (δ 2.65 ppm, s, 3H) and the pyridoindole’s fluorine-coupled aromatic protons (δ 7.25–7.40 ppm, m).

  • MS : Molecular ion peak at m/z 422.5 [M+H]+^+ confirms the molecular formula C23H23FN4O3.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm reveals ≥98% purity when using reverse-phase C18 columns .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

    Chemie: Als Baustein für die Synthese komplexerer Moleküle.

    Biologie: Als Sonde zur Untersuchung biologischer Pfade und Interaktionen.

    Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner einzigartigen strukturellen Merkmale.

    Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von N-(3-Acetylphenyl)-4-(8-Fluor-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamid hängt von seinen spezifischen Interaktionen mit molekularen Zielstrukturen ab. Dies könnte die Bindung an Enzyme, Rezeptoren oder andere Biomoleküle umfassen, was zu einer Modulation biologischer Pfade führt. Detaillierte Studien wären erforderlich, um diese Mechanismen zu klären.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Heterocyclic Core Variations

The pyrido[4,3-b]indole core in the target compound distinguishes it from analogs with pyrimido[5,4-b]indole scaffolds. For example:

  • 2-(3-Benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide (): Contains a pyrimido[5,4-b]indole core with a benzyl group at position 3 and a chloro-methylphenyl acetamide substituent.
  • 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (): Features a sulfanyl bridge and methoxyphenyl group, altering electronic properties.

Key Structural Differences :

Compound Core Structure Substituents Molecular Weight
Target Compound Pyrido[4,3-b]indole 8-Fluoro, 3-acetylphenyl, 4-oxobutanamide Not Available
Pyrimido[5,4-b]indole 3-Benzyl, 8-fluoro, 3-chloro-4-methylphenyl acetamide ~495.3
Pyrimido[5,4-b]indole 4-Chlorophenyl, sulfanyl bridge, 3-methoxyphenyl acetamide 490.96

The pyrido vs. Fluorine at position 8 is conserved in the target compound and , suggesting a role in enhancing metabolic stability or lipophilicity.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The 3-acetylphenyl group in the target compound introduces an electron-withdrawing acetyl moiety, which may reduce basicity compared to compounds like N-(4-Nitrophenyl)-3-oxobutanamide, where nitro groups further enhance electron withdrawal.
  • Sulfanyl Bridges : The sulfanyl group in may enhance solubility via polar interactions, contrasting with the oxobutanamide linker in the target compound.

Research Findings and Implications

Structural-Activity Relationships (SAR)

  • Fluorine Substitution : The 8-fluoro group in the target compound and may reduce metabolic degradation, as seen in fluorinated pharmaceuticals.
  • Aromatic Substituents: The 3-acetylphenyl group (target) vs. chlorophenyl () vs.

Q & A

Q. What are the key synthetic pathways for N-(3-acetylphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide?

The synthesis typically involves multi-step organic reactions:

  • Core construction : Formation of the pyrido[4,3-b]indole core via cyclization reactions, often using intermediates like substituted indoles or pyridines .
  • Functionalization : Introduction of the 8-fluoro group via electrophilic fluorination or substitution reactions .
  • Acetamide linkage : Coupling the pyridoindole intermediate with 4-oxobutanamide derivatives using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
  • Purification : Techniques like flash chromatography or preparative HPLC are employed to isolate the final product .

Key analytical tools : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for monitoring reaction progress and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies functional groups and confirms regiochemistry. For example, the 8-fluoro substituent is verified by characteristic splitting patterns in 1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95%) via reverse-phase methods with UV detection at 254 nm .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives .

Q. What are the critical functional groups influencing the compound's reactivity and bioactivity?

  • Pyridoindole core : Dictates π-π stacking interactions with biological targets .
  • Fluorine substituent : Enhances metabolic stability and modulates electronic properties .
  • 4-Oxobutanamide moiety : Participates in hydrogen bonding with enzymes (e.g., kinases) .
  • Acetylphenyl group : Impacts solubility and pharmacokinetic properties .

Advanced Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

  • Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in fluorination steps .

  • Temperature control : Low temperatures (−78°C to 0°C) prevent side reactions during sensitive steps (e.g., amide bond formation) .

  • Yield data :

    StepYield RangeKey Parameter
    Core formation40–60%Cyclization time (12–24 hrs)
    Fluorination70–85%Catalyst loading (5–10 mol%)
    Final coupling50–75%Coupling reagent (EDC vs. DCC)

Q. What strategies resolve contradictions between computational predictions and experimental spectral data?

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton signals in crowded aromatic regions .
  • DFT calculations : Validates NMR chemical shifts and predicts reactive sites .
  • Cross-validation : Compare experimental HPLC retention times with simulated chromatograms from molecular docking studies .

Example : Discrepancies in 13C NMR signals for the 4-oxobutanamide carbonyl (predicted: 170 ppm vs. observed: 168–172 ppm) are resolved via HSQC to confirm hydrogen bonding effects .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Substitution patterns :

    • Fluorine position : 8-Fluoro analogs show 3× higher kinase inhibition vs. 6-Fluoro derivatives .
    • Acetylphenyl modification : Replacing acetyl with sulfonyl groups reduces cytotoxicity by 50% .
  • Pharmacophore modeling : Identifies essential hydrogen bond acceptors (e.g., pyridoindole N-atom) .

  • Data-driven design :

    AnalogIC50 (nM)LogP
    Parent compound1202.8
    8-Fluoro403.1
    4-Methoxy2002.5

Q. What methodologies are used for pharmacokinetic profiling in preclinical studies?

  • In vitro assays :
    • Microsomal stability : Liver microsomes assess metabolic degradation (t1/2 > 60 mins preferred) .
    • Caco-2 permeability : Predicts oral bioavailability (Papp > 1 × 10⁻⁶ cm/s) .
  • In vivo studies :
    • Plasma protein binding : Equilibrium dialysis (≥90% binding correlates with prolonged half-life) .
    • Tissue distribution : Radiolabeled tracking in rodent models .

Q. How can target identification studies elucidate the compound's mechanism of action?

  • Affinity chromatography : Immobilized compound pulls down binding proteins from cell lysates .
  • Kinase profiling panels : Screen against 100+ kinases to identify off-target effects .
  • CRISPR-Cas9 knockout : Validate target relevance by observing loss of efficacy in target-deficient cell lines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.